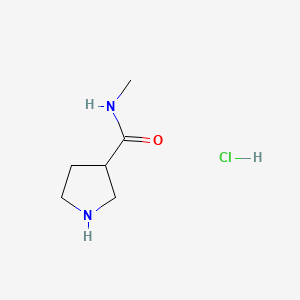
4-ブロモ-2-エトキシベンゾニトリル
概要
説明
4-Bromo-2-ethoxybenzonitrile is a chemical compound with the CAS Number: 1255870-63-3 . It has a molecular weight of 226.07 and its IUPAC name is 4-bromo-2-ethoxybenzonitrile . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-ethoxybenzonitrile is 1S/C9H8BrNO/c1-2-12-9-5-8 (10)4-3-7 (9)6-11/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
4-Bromo-2-ethoxybenzonitrile has a boiling point of 302.7±22.0C at 760 mmHg . It has a flash point of 136.9 . The compound is stored at room temperature, sealed in dry conditions .科学的研究の応用
有機非線形光学(NLO)材料
4B2EBNは、有機非線形光学結晶の構成要素として機能できます。これらの材料は、非線形光学効果が向上しており、周波数変換、光変調、レーザーデバイスなどの用途に不可欠です。 研究者は、4B2EBNベースの結晶を合成し、その結晶構造を特徴付け、光学特性を調査してきました .
計算化学およびシミュレーション研究
4B2EBNの分子構造は、計算化学シミュレーションに適しています。 Amber、GROMACS、Avogadro、VMDなどのプログラムは、視覚化とモデリングに活用できます .
Safety and Hazards
作用機序
Target of Action
The primary target of 4-Bromo-2-ethoxybenzonitrile is currently unknown
Biochemical Pathways
Without knowledge of the specific targets of 4-Bromo-2-ethoxybenzonitrile, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific details about how such factors influence the action of 4-bromo-2-ethoxybenzonitrile are currently unavailable .
生化学分析
Biochemical Properties
The biochemical properties of 4-Bromo-2-ethoxybenzonitrile are not well-studied. Like other benzonitriles, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of 4-Bromo-2-ethoxybenzonitrile, including its bromo and ethoxy functional groups .
Cellular Effects
The cellular effects of 4-Bromo-2-ethoxybenzonitrile are currently unknown. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
These aspects would need to be investigated in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
特性
IUPAC Name |
4-bromo-2-ethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYLYSYPEWKIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)



![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)

![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate](/img/structure/B582413.png)
![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)



![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)